Product packaging for S26131(Cat. No.:)

S26131

Cat. No.: B1680432
M. Wt: 498.6 g/mol
InChI Key: NSXBZYDTTKLTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S26131 is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N2O4 B1680432 S26131

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O4/c1-22(34)32-16-14-26-8-3-6-24-10-12-28(20-30(24)26)36-18-5-19-37-29-13-11-25-7-4-9-27(31(25)21-29)15-17-33-23(2)35/h3-4,6-13,20-21H,5,14-19H2,1-2H3,(H,32,34)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXBZYDTTKLTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the S26131 Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound S26131 is a potent and highly selective antagonist of the melatonin receptor 1 (MT1), a G protein-coupled receptor (GPCR) involved in regulating circadian rhythms and other physiological processes. Developed as a chemical probe to investigate the specific functions of the MT1 receptor, this compound is a dimeric form of agomelatine. Its high affinity and selectivity for MT1 over the melatonin receptor 2 (MT2) make it a valuable tool in pharmacological research. This document provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. To date, this compound has been characterized in vitro, with no in vivo studies publicly available.

Core Properties of this compound

This compound is distinguished by its significant selectivity for the MT1 receptor subtype. The following tables summarize the available quantitative data on its binding affinity and functional antagonism.

Table 1: Binding Affinity of this compound for Melatonin Receptors [1]

Receptor SubtypeKi (nM)
MT1 0.5
MT2 112

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound [1]

Receptor SubtypeKB (nM)
MT1 5.32
MT2 143

KB (Equilibrium Dissociation Constant for an Antagonist): A measure of the potency of an antagonist in a functional assay. It represents the concentration of antagonist that requires a doubling of the agonist concentration to elicit the same response.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the MT1 and, to a much lesser extent, the MT2 melatonin receptors. These receptors are primarily coupled to inhibitory G proteins of the Gi/o family.

Upon activation by the endogenous agonist melatonin, MT1 receptors typically inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This, in turn, reduces the activity of protein kinase A (PKA). By competitively binding to the MT1 receptor, this compound blocks the action of melatonin, thereby preventing the downstream signaling cascade.

The MT1 receptor can also couple to other signaling pathways, including those involving Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] As an antagonist, this compound would also be expected to block these alternative signaling pathways.

MT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Binds and Activates This compound This compound This compound->MT1 Binds and Blocks Gi Gαi/Gβγ MT1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

MT1 Receptor Signaling Pathway and Point of this compound Antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard practices for GPCR antagonist characterization.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity of this compound to MT1 and MT2 receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: [125I]-2-iodomelatonin.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Melatonin (10 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine cell membranes (10-20 µg of protein), [125I]-2-iodomelatonin (at a final concentration near its Kd, e.g., 20-100 pM), and varying concentrations of this compound or vehicle.

  • For total binding, omit this compound. For non-specific binding, add 10 µM melatonin.

  • Incubate the plate at 37°C for 60-120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay (for Functional Antagonism)

This functional assay measures the ability of this compound to block melatonin-induced G protein activation.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing MT1 or MT2 receptors.

  • [35S]GTPγS.

  • GTPγS binding buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.

  • Melatonin stock solution.

  • This compound stock solution.

  • Non-specific binding control: unlabeled GTPγS (10 µM).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes (10-20 µg of protein) and the desired concentrations of this compound.

  • Add a fixed concentration of melatonin (e.g., its EC80 for G protein activation).

  • Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the filter-bound radioactivity by scintillation counting.

  • Determine the IC50 of this compound for the inhibition of melatonin-stimulated [35S]GTPγS binding.

  • Calculate the KB value using the Schild equation or a simplified version for competitive antagonism.

cAMP Accumulation Assay (for Functional Antagonism)

This assay measures the ability of this compound to reverse the melatonin-induced inhibition of cAMP production.

Materials:

  • Whole cells (e.g., CHO or HEK293) expressing MT1 or MT2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Melatonin stock solution.

  • This compound stock solution.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of melatonin (e.g., its EC80 for cAMP inhibition).

  • Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Determine the IC50 of this compound for the reversal of melatonin-induced cAMP inhibition.

  • Calculate the KB value.

Functional_Assay_Logic cluster_GTP [35S]GTPγS Binding Assay cluster_cAMP cAMP Accumulation Assay GTP_Start Add Membranes, this compound, and Melatonin GTP_React Add [35S]GTPγS GTP_Start->GTP_React GTP_Measure Measure G Protein Activation GTP_React->GTP_Measure Logic Assess Antagonist Activity GTP_Measure->Logic cAMP_Start Add this compound and Melatonin to Cells cAMP_Stim Stimulate with Forskolin cAMP_Start->cAMP_Stim cAMP_Measure Measure Intracellular cAMP cAMP_Stim->cAMP_Measure cAMP_Measure->Logic

Logical Flow of Functional Assays for this compound.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of MT1 receptor function. Its high affinity and selectivity, as demonstrated by the quantitative data presented, allow for the dissection of MT1-mediated signaling pathways from those activated by the MT2 receptor. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other similar melatonin receptor antagonists. Further research, potentially including in vivo studies, will be necessary to fully elucidate the therapeutic potential of targeting the MT1 receptor with selective antagonists like this compound.

References

S26131: A Technical Overview of a Potent and Selective MT1 Melatonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S26131 is a potent and selective antagonist of the melatonin receptor subtype 1 (MT1), with significantly lower affinity for the MT2 subtype. Structurally, it is a dimer formed by the linkage of two molecules of agomelatine. This unique configuration confers high affinity for the MT1 receptor. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and the known signaling pathways associated with this compound and MT1 receptor antagonism. All quantitative data are summarized for clarity, and where available, experimental methodologies are detailed.

Pharmacological Profile of this compound

The primary characteristic of this compound is its high affinity and selectivity for the MT1 melatonin receptor. It functions as an antagonist at both MT1 and MT2 receptors, blocking the effects of melatonin.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (KB) of this compound for the human MT1 and MT2 receptors.

Receptor SubtypeBinding Affinity (Ki) (nM)Functional Antagonism (KB) (nM)
MT1 0.5[1][2]5.32
MT2 112[1][2]143

Table 1: Binding Affinity and Functional Antagonism of this compound at Human Melatonin Receptors.

The data clearly indicates that this compound is over 200-fold more selective for the MT1 receptor compared to the MT2 receptor in terms of binding affinity.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard practices for melatonin receptor ligands, the following methodologies are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To determine the affinity of this compound for MT1 and MT2 receptors.

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human MT1 or MT2 receptor (e.g., Chinese Hamster Ovary (CHO) cells).

    • Radioligand: 2-[125I]iodomelatonin, a high-affinity non-selective melatonin receptor agonist, is used as the radioligand.

    • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (this compound).

    • Incubation: The reaction is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

    • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assays ([35S]GTPγS Binding)

This assay measures the functional consequence of receptor activation by an agonist and its inhibition by an antagonist. It assesses the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

  • Objective: To determine the functional antagonist potency (KB) of this compound.

  • General Protocol:

    • Membrane Preparation: Similar to binding assays, membranes from cells expressing MT1 or MT2 receptors are used.

    • Assay Buffer: Membranes are incubated in an assay buffer containing GDP to ensure G proteins are in an inactive state.

    • Incubation with Ligands: Membranes are incubated with a fixed concentration of an agonist (e.g., melatonin) and varying concentrations of the antagonist (this compound).

    • Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

    • Termination of Reaction: After a defined incubation period, the reaction is terminated by rapid filtration.

    • Detection: The amount of [35S]GTPγS bound to the G proteins on the filters is measured by liquid scintillation counting.

    • Data Analysis: The ability of this compound to inhibit the melatonin-stimulated [35S]GTPγS binding is quantified to determine its antagonist potency (KB).

Signaling Pathways

This compound, as an MT1 receptor antagonist, is expected to block the downstream signaling pathways typically activated by melatonin through the MT1 receptor. The MT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).

MT1 Receptor Signaling Cascade

The binding of an agonist like melatonin to the MT1 receptor initiates a cascade of intracellular events. As an antagonist, this compound would prevent these events from occurring.

MT1_Signaling_Pathway MT1 Receptor Signaling Pathway (Antagonism by this compound) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MT1 MT1 Receptor This compound->MT1 Blocks Melatonin Melatonin Melatonin->MT1 Gi Gαi/o Protein MT1->Gi Prevents Activation PLC Phospholipase C MT1->PLC Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition Blocked cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation IP3_DAG IP3 / DAG PLC->IP3_DAG Production Experimental_Workflow Logical Workflow for this compound Characterization Start Compound Synthesis (this compound) BindingAssay Radioligand Binding Assay (Determine Ki for MT1/MT2) Start->BindingAssay FunctionalAssay Functional Assay (GTPγS) (Determine Agonist/Antagonist Activity) Start->FunctionalAssay Selectivity Determine MT1/MT2 Selectivity BindingAssay->Selectivity FunctionalAssay->Selectivity Downstream Downstream Signaling Assays (e.g., cAMP measurement) Selectivity->Downstream If potent and selective InVivo In Vivo Studies (Not yet performed for this compound) Downstream->InVivo If promising in vitro profile

References

The Relationship Between S26131 and Agomelatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine, a naphthalenic analogue of melatonin, is an atypical antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonin MT1 and MT2 receptors and as an antagonist at the serotonin 5-HT2C receptor. This dual mechanism is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the frontal cortex. S26131, a structural analogue, is a dimer of agomelatine, where two agomelatine moieties are linked via a polymethylene chain. This structural modification dramatically alters its pharmacological activity, transforming it into a potent and selective antagonist of the MT1 melatonin receptor. This technical guide provides an in-depth exploration of the relationship between this compound and agomelatine, focusing on their synthesis, comparative pharmacology, and the experimental methodologies used for their characterization.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and agomelatine, facilitating a direct comparison of their pharmacological properties.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundMT1 ReceptorMT2 Receptor5-HT2C Receptor
This compound 0.5[1][2]112[1][2]Not Reported
Agomelatine 0.10.12631

Table 2: Functional Activity (KB in nM)

CompoundMT1 ReceptorMT2 Receptor5-HT2C Receptor
This compound 5.32 (Antagonist)[1]143 (Antagonist)Not Reported
Agomelatine AgonistAgonistAntagonist

Table 3: Pharmacokinetic Parameters of Agomelatine

ParameterValue
Bioavailability<5%
Protein Binding95%
MetabolismHepatic (CYP1A2 - 90%, CYP2C9/19 - 10%)
Elimination Half-life1-2 hours
Excretion80% urinary (as metabolites)

Experimental Protocols

Synthesis of this compound

This compound is synthesized as a dimer of agomelatine. The following protocol is based on the "bivalent ligand" approach described in the literature:

  • Preparation of the Precursor: Start with N-[2-(7-hydroxynaphth-1-yl)ethyl]acetamide, the demethylated form of agomelatine.

  • Dimerization Reaction: Condense two equivalents of the precursor with an appropriate dibromoalkane (e.g., 1,3-dibromopropane to create a three-methylene unit linker) in the presence of potassium carbonate in acetonitrile.

  • Purification: The resulting dimer, this compound, is then purified using standard chromatographic techniques.

Radioligand Binding Assay for MT1 and MT2 Receptors

This protocol is used to determine the binding affinity (Ki) of this compound and agomelatine for melatonin receptors.

  • Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors. Membranes are prepared by homogenization and centrifugation of the cells.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled test compound (this compound or agomelatine).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional Antagonism/Agonism)

This functional assay determines whether a ligand is an agonist or antagonist by measuring G-protein activation.

  • Membrane Preparation: Use membranes from cells expressing MT1 or MT2 receptors as described above.

  • Assay Buffer: The buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl2, 1 µM GDP, and 1 mM EDTA.

  • Reaction Mixture: For antagonist testing, incubate membranes with a fixed concentration of melatonin (as the agonist) and varying concentrations of the test compound (this compound). For agonist testing, incubate with varying concentrations of the test compound (agomelatine) alone.

  • Initiation of Reaction: Add [³⁵S]GTPγS to the mixture to initiate the binding reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Separation: Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: For antagonists, determine the ability of the compound to inhibit melatonin-stimulated [³⁵S]GTPγS binding. For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.

cAMP Functional Assay (Functional Agonism)

This assay measures the functional consequence of MT1/MT2 receptor activation (which are Gi-coupled and thus inhibit adenylyl cyclase) by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use cells stably expressing MT1 or MT2 receptors.

  • Stimulation: Treat the cells with forskolin (to stimulate cAMP production) and varying concentrations of the test compound (agomelatine).

  • Incubation: Incubate for a specified period to allow for changes in cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the ability of the agonist to inhibit forskolin-stimulated cAMP accumulation and calculate the EC50 value.

Phosphoinositide Hydrolysis Assay (5-HT2C Functional Antagonism)

This assay is used to determine the functional antagonism of agomelatine at the Gq-coupled 5-HT2C receptor by measuring the accumulation of inositol phosphates.

  • Cell Culture and Labeling: Culture cells expressing the 5-HT2C receptor and label them with [³H]myo-inositol.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (agomelatine).

  • Stimulation: Stimulate the cells with a fixed concentration of serotonin (5-HT).

  • Termination and Extraction: Terminate the reaction and extract the inositol phosphates.

  • Separation and Quantification: Separate the different inositol phosphates using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.

  • Data Analysis: Determine the ability of agomelatine to inhibit 5-HT-stimulated inositol phosphate accumulation and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

G_protein_signaling cluster_agomelatine Agomelatine cluster_this compound This compound cluster_receptors Receptors cluster_downstream Downstream Effects Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors Agomelatine->MT1_MT2 Agonist HT2C 5-HT2C Receptor Agomelatine->HT2C Antagonist This compound This compound This compound->MT1_MT2 Antagonist AC Adenylyl Cyclase MT1_MT2->AC Inhibits (Gi) PLC Phospholipase C HT2C->PLC Activates (Gq) Dopamine_NE ↑ Dopamine & Norepinephrine (Frontal Cortex) HT2C->Dopamine_NE Disinhibits cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG experimental_workflow cluster_synthesis Compound Synthesis cluster_binding Receptor Binding Characterization cluster_functional Functional Activity Determination cluster_pk Pharmacokinetic Profiling synthesis Synthesis of this compound (Dimerization of Agomelatine precursor) radioligand Radioligand Binding Assay (Determine Ki for MT1/MT2) synthesis->radioligand gtps [³⁵S]GTPγS Binding Assay (Determine Agonist/Antagonist activity at MT1/MT2) radioligand->gtps camp cAMP Functional Assay (Confirm Gi coupling and functional agonism/antagonism) gtps->camp pi_hydrolysis Phosphoinositide Hydrolysis Assay (Determine 5-HT2C functional antagonism for Agomelatine) camp->pi_hydrolysis pk_studies In vivo Pharmacokinetic Studies (Determine ADME properties) pi_hydrolysis->pk_studies

References

S26131: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S26131 is a potent and selective antagonist of the melatonin receptor 1 (MT1), with a lower affinity for the melatonin receptor 2 (MT2). As a dimeric derivative of agomelatine, its unique structure confers high affinity for the MT1 receptor, making it a valuable tool for investigating the physiological and pathological roles of this specific melatonin receptor subtype. This technical guide provides an in-depth overview of the basic research applications of this compound, including detailed experimental protocols and a summary of its binding and functional characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a comparative view of its affinity and potency at the MT1 and MT2 receptors.

Parameter Receptor Value (nM) Reference
Ki (Inhibition Constant) MT10.5[1]
MT2112[1]
KB (Antagonist Dissociation Constant) MT15.32
MT2143

Table 1: Binding Affinity of this compound. This table displays the inhibition constants (Ki) of this compound for human MT1 and MT2 receptors, determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Parameter Receptor Value Reference
Selectivity (Ki MT2 / Ki MT1) ->200-fold[2]
Functional Selectivity (in [³⁵S]GTPγS binding) -<30-fold[2]

Table 2: Selectivity Profile of this compound. This table highlights the selectivity of this compound for the MT1 receptor over the MT2 receptor. While binding assays show high selectivity, functional assays indicate a more modest, yet significant, preference.

Signaling Pathways and Mechanism of Action

Melatonin receptors, including MT1 and MT2, are G protein-coupled receptors (GPCRs). The canonical signaling pathway for the MT1 receptor involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, binds to the MT1 receptor but does not elicit this downstream signaling cascade. Instead, it competitively blocks the binding of melatonin and other agonists, thereby preventing the melatonin-induced inhibition of cAMP production.

S26131_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MT1 MT1 Receptor This compound->MT1 Binds & Blocks Melatonin Melatonin Melatonin->MT1 Binds & Activates G_protein Gαi/o MT1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

This compound antagonizes melatonin signaling at the MT1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with melatonin receptors. These protocols are based on standard practices in the field and can be adapted for specific experimental needs.

Radioligand Binding Assay: Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the MT1 and MT2 receptors using a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.

Materials:

  • Cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.

  • 2-[¹²⁵I]-iodomelatonin (radioligand).

  • This compound (test compound).

  • Melatonin (for defining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in binding buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Dilute the cell membranes in binding buffer to a final protein concentration of 5-20 µ g/well .

    • Dilute the 2-[¹²⁵I]-iodomelatonin in binding buffer to a final concentration close to its Kd (e.g., 50-100 pM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled melatonin (e.g., 10 µM), 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - this compound dilutions - Radioligand - Cell Membranes start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate at 37°C for 60-90 min setup->incubate filter Filter and Wash incubate->filter count Measure Radioactivity filter->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for the Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay: Assessing Functional Antagonism

This functional assay measures the ability of this compound to block melatonin-induced G protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

  • Cell membranes from cells expressing MT1 or MT2 receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Melatonin (agonist).

  • This compound (antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • Unlabeled GTPγS (for non-specific binding).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare dilutions of this compound and melatonin in assay buffer.

    • Prepare a solution of GDP (e.g., 10 µM final concentration) and [³⁵S]GTPγS (e.g., 0.1 nM final concentration) in assay buffer.

  • Assay Setup:

    • Add cell membranes (5-20 µg protein) to each well.

    • Add varying concentrations of this compound and incubate for 15-30 minutes at 30°C.

    • Add a fixed concentration of melatonin (e.g., a concentration that gives a submaximal response, like the EC₈₀).

    • To determine non-specific binding, add unlabeled GTPγS (10 µM) to a set of wells.

  • Initiation and Incubation:

    • Initiate the reaction by adding the [³⁵S]GTPγS/GDP mixture to all wells.

    • Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding against the concentration of this compound.

    • Determine the IC₅₀ value for this compound's inhibition of melatonin-stimulated [³⁵S]GTPγS binding.

    • Calculate the antagonist dissociation constant (KB) using the Schild equation.

cAMP Functional Assay: Measuring Antagonism of Adenylyl Cyclase Inhibition

This assay determines the ability of this compound to reverse the melatonin-induced inhibition of cAMP production.

Materials:

  • Whole cells expressing MT1 or MT2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Melatonin.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Cell culture medium.

Procedure:

  • Cell Culture and Plating:

    • Culture cells to an appropriate confluency and plate them in 96- or 384-well plates.

  • Pre-treatment with Antagonist:

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Agonist and Forskolin Stimulation:

    • Add a fixed concentration of melatonin.

    • Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation:

    • Incubate for a specified time according to the cAMP assay kit manufacturer's instructions (typically 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration using the chosen assay method.

  • Data Analysis:

    • Plot the cAMP levels against the concentration of this compound.

    • Determine the concentration of this compound that restores the cAMP levels to those seen with forskolin alone, which demonstrates its antagonistic activity.

Conclusion

This compound is a highly valuable pharmacological tool for the specific investigation of MT1 receptor function. Its high affinity and selectivity, as demonstrated by the quantitative data and experimental protocols outlined in this guide, make it an ideal candidate for elucidating the role of MT1 in various physiological processes and for the development of novel therapeutic agents targeting the melatoninergic system. Researchers are encouraged to utilize the provided methodologies as a foundation for their investigations into the nuanced biology of melatonin signaling.

References

S26131: A Technical Guide to its Binding Affinity at MT1 and MT2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of S26131, a potent and selective antagonist for the MT1 melatonin receptor. The following sections detail its binding affinities (Ki values) for both MT1 and MT2 receptors, the experimental protocols used to determine these values, and the associated signaling pathways of these receptors.

Quantitative Data Summary

The binding affinity of this compound for human MT1 and MT2 receptors is presented as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Selectivity (MT2 Ki / MT1 Ki)
This compoundMT10.5[1]~224-fold
This compoundMT2112[1]

This compound demonstrates a significant selectivity for the MT1 receptor over the MT2 receptor, making it a valuable tool for investigating the specific physiological roles of the MT1 receptor.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of Ki values for this compound was achieved through radioligand competition binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Membrane Preparation
  • Cell Culture and Harvesting: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor are cultured to near confluence. The cells are then washed with phosphate-buffered saline (PBS) and harvested.

  • Homogenization: The harvested cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

  • Washing and Storage: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C until use. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Competition Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format with a final reaction volume of 250 µL per well.

  • Incubation Mixture: To each well, the following are added:

    • 150 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 3-20 µg for cell membranes).

    • 50 µL of varying concentrations of the unlabeled competitor compound (this compound).

    • 50 µL of a fixed concentration of the radioligand, typically 2-[¹²⁵I]-iodomelatonin, at a concentration near its dissociation constant (Kd).

  • Incubation: The plate is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

Data Analysis
  • Specific Binding Calculation: For each concentration of the competitor, the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) is subtracted from the total binding to obtain the specific binding.

  • IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration, and a non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflows

MT1 and MT2 Receptor Signaling

Melatonin receptors MT1 and MT2 are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like melatonin, initiate intracellular signaling cascades. This compound, as an antagonist, blocks these signaling pathways.

The MT1 receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).[2] MT1 can also couple to Gq proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][3]

The MT2 receptor also couples to Gi, inhibiting adenylyl cyclase and cAMP production. Additionally, MT2 activation can inhibit guanylyl cyclase, leading to decreased cyclic GMP (cGMP) levels.

MT1_Signaling_Pathway cluster_membrane Cell Membrane MT1 MT1 Receptor Gi Gαi MT1->Gi Gq Gαq MT1->Gq Melatonin Melatonin (Agonist) Melatonin->MT1 Activates This compound This compound (Antagonist) This compound->MT1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC

MT1 Receptor Signaling Pathway

MT2_Signaling_Pathway cluster_membrane Cell Membrane MT2 MT2 Receptor Gi Gαi MT2->Gi GC Guanylyl Cyclase MT2->GC Inhibits Melatonin Melatonin (Agonist) Melatonin->MT2 Activates This compound This compound (Antagonist) This compound->MT2 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cGMP cGMP GC->cGMP Produces cAMP cAMP AC->cAMP Produces

MT2 Receptor Signaling Pathway
Experimental Workflow: Radioligand Competition Binding Assay

The logical flow of a radioligand competition binding assay is crucial for obtaining accurate Ki values.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing MT1 or MT2) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measure bound radioactivity) Filtration->Counting IC50 Determine IC50 (Non-linear regression) Counting->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki

Radioligand Binding Assay Workflow

References

Methodological & Application

Application Notes and Protocols for S26131 in the Study of Sleep Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes are based on the current scientific understanding of melatonin receptor pharmacology. The compound S26131 is identified in the literature as a selective MT1 melatonin receptor antagonist, contrary to the initial topic of a GABAA α5 negative allosteric modulator. To date, no direct studies have been published on the use of this compound for the investigation of sleep disorders. Therefore, the application notes and protocols provided herein are hypothetical and intended to guide potential research based on the known role of the MT1 receptor in sleep regulation.

Introduction

This compound is a potent and selective antagonist for the MT1 melatonin receptor, with a significantly lower affinity for the MT2 receptor.[1] Melatonin receptors, primarily MT1 and MT2, are key regulators of the sleep-wake cycle.[2][3] Emerging research indicates distinct roles for these two receptor subtypes in sleep architecture. While activation of MT2 receptors is primarily associated with the promotion of non-REM (NREM) sleep, the MT1 receptor is critically involved in the regulation of REM sleep.[2][4] Specifically, activation of MT1 receptors has been shown to enhance REM sleep.

Given its selective MT1 antagonist properties, this compound presents a valuable pharmacological tool to investigate the role of MT1 receptor signaling in both normal sleep physiology and in pathological conditions characterized by REM sleep abnormalities. By blocking the effects of endogenous melatonin at the MT1 receptor, this compound can be used to probe the consequences of diminished MT1 signaling on sleep patterns, particularly REM sleep.

Potential Applications in Sleep Disorder Research

Based on its mechanism of action as an MT1 antagonist, this compound could be instrumental in studying:

  • REM Sleep Behavior Disorder (RBD): RBD is a parasomnia characterized by the loss of normal muscle atonia during REM sleep, leading to dream-enacting behaviors. As melatonin is a therapeutic option for RBD, investigating the effects of an MT1 antagonist like this compound could elucidate the specific role of this receptor in the pathophysiology of RBD.

  • Narcolepsy: This neurological disorder is characterized by excessive daytime sleepiness and abnormal REM sleep phenomena, such as sleep-onset REM periods. This compound could be used in animal models of narcolepsy to explore the contribution of MT1 receptor signaling to these REM sleep dysregulations.

  • Neurodegenerative Diseases: REM sleep disturbances are often a prodromal feature of neurodegenerative diseases such as Parkinson's disease and Lewy body dementia. This compound could be employed in animal models of these diseases to investigate the link between altered MT1 signaling and the development of sleep-related symptoms.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data from a study investigating the effects of this compound on sleep architecture in a rodent model of REM Sleep Behavior Disorder (RBD). This data is not based on published results for this compound and is for illustrative purposes only.

Sleep Parameter Vehicle Control This compound (1 mg/kg) This compound (10 mg/kg) p-value
Total Sleep Time (min) 420 ± 25415 ± 30410 ± 28> 0.05
Wake After Sleep Onset (min) 60 ± 1565 ± 1270 ± 18> 0.05
NREM Sleep (%) 85 ± 588 ± 490 ± 3< 0.05
REM Sleep (%) 15 ± 312 ± 210 ± 2< 0.01
REM Sleep Latency (min) 45 ± 860 ± 1075 ± 12< 0.01
Number of REM Periods 12 ± 29 ± 17 ± 1< 0.01
Phasic EMG Activity in REM (%) 70 ± 1055 ± 840 ± 7< 0.05

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Sleep Architecture in a Rodent Model of REM Sleep Behavior Disorder

Objective: To determine the effect of the MT1 receptor antagonist this compound on sleep-wake patterns and REM sleep without atonia in a rat model of RBD.

Animal Model: An established rat model of RBD, for example, involving lesions in the sublaterodorsal nucleus (SLD), can be used.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Adult male Wistar rats

  • EEG and EMG recording system

  • Stereotaxic apparatus

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical tools

  • Data acquisition and analysis software

Methodology:

  • Surgical Implantation of Electrodes:

    • Anesthetize rats and place them in a stereotaxic frame.

    • Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

    • Implant wire electrodes into the nuchal (neck) muscles for EMG recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow a recovery period of at least one week.

  • Habituation and Baseline Recording:

    • Individually house the rats in recording chambers with a 12:12 hour light-dark cycle.

    • Connect the electrode assembly to the recording system and allow for a 2-3 day habituation period.

    • Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

  • Drug Administration and Recording:

    • On the experimental day, administer this compound (e.g., 1 mg/kg and 10 mg/kg, intraperitoneally) or vehicle at the onset of the light (inactive) period.

    • A crossover design where each animal receives all treatments on different days is recommended.

    • Record EEG and EMG activity continuously for the next 24 hours.

  • Data Analysis:

    • Score the recorded data into 10-second epochs of wakefulness, NREM sleep, and REM sleep based on standard criteria (EEG amplitude and frequency, EMG activity).

    • Quantify the following parameters for each treatment group:

      • Total time spent in wake, NREM, and REM sleep.

      • Latency to the first episode of NREM and REM sleep.

      • Number and duration of sleep/wake bouts.

      • Power spectral analysis of the EEG during different sleep stages.

      • Quantify phasic EMG activity during REM sleep as a measure of REM without atonia.

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.

    • A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane MT1 MT1 Receptor G_alpha_i Gαi MT1->G_alpha_i Activates REM_Sleep REM Sleep Regulation MT1->REM_Sleep Regulates MT2 MT2 Receptor MT2->G_alpha_i Activates G_alpha_q Gαq MT2->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Melatonin Melatonin Melatonin->MT1 Agonist Melatonin->MT2 Agonist This compound This compound This compound->MT1 Antagonist NREM_Sleep NREM Sleep Promotion cAMP->NREM_Sleep Modulates IP3_DAG->NREM_Sleep Modulates

Caption: Melatonin Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_recording Data Acquisition cluster_analysis Data Analysis Animal_Model Induce RBD Model in Rats Surgery Implant EEG/EMG Electrodes Animal_Model->Surgery Recovery Allow for Surgical Recovery Surgery->Recovery Habituation Habituate to Recording Chamber Recovery->Habituation Baseline Record 24h Baseline EEG/EMG Habituation->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Post_Treatment Record 24h Post-Treatment EEG/EMG Treatment->Post_Treatment Scoring Score Sleep Stages (Wake, NREM, REM) Post_Treatment->Scoring Quantification Quantify Sleep Parameters Scoring->Quantification Statistics Perform Statistical Analysis Quantification->Statistics

Caption: Experimental Workflow for Investigating this compound in a Rodent Sleep Disorder Model.

References

Application Notes and Protocols for S26131 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of S26131, a potent and selective antagonist of melatonin receptors MT1 and MT2, and its potential applications in cancer cell line studies. The provided protocols are based on established methodologies for studying melatonin receptor signaling in cancer.

Introduction to this compound

This compound is a high-affinity ligand for the melatonin receptor MT1 and also acts as an antagonist for the MT2 receptor.[1] Melatonin receptors, particularly MT1, have been implicated in the oncostatic effects of melatonin in various cancer models, including breast and prostate cancer.[2] The MT1 receptor can intrinsically inhibit cancer cell proliferation, making its modulation a point of interest for cancer research.[2] this compound, by acting as an antagonist, can be a valuable tool to investigate the role of MT1 and MT2 signaling in cancer cell proliferation, survival, and other key cellular processes.

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist at both MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[1] The MT1 receptor is known to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3] This can influence downstream signaling cascades, such as the PKA and CREB pathways, which are involved in cell proliferation. The MT1 receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway. The signaling pathways for MT1 and MT2 can be complex and cell-type dependent, sometimes involving the formation of heterodimers.

Below are diagrams illustrating the canonical signaling pathways of the MT1 receptor and a general experimental workflow for studying the effects of this compound.

MT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MT1 MT1 Receptor This compound->MT1 Antagonist Gai Gαi MT1->Gai Activates Gaq Gαq MT1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Cleaves PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC IP3->PKC Activates DAG->PKC Activates Gene_Expression Gene Expression (Proliferation) CREB->Gene_Expression Regulates

Caption: MT1 Receptor Signaling Pathways. Max Width: 760px.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, A549) Drug_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Drug_Treatment Viability 3a. Cell Viability Assays (MTT, SRB) Drug_Treatment->Viability Apoptosis 3b. Apoptosis Assays (Caspase 3/7, Flow Cytometry) Drug_Treatment->Apoptosis Western_Blot 4a. Western Blot (p-ERK, p-Akt, etc.) Drug_Treatment->Western_Blot qPCR 4b. RT-qPCR (MT1, MT2 expression) Drug_Treatment->qPCR Data_Analysis 5. Data Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: General Workflow for this compound Studies. Max Width: 760px.

Quantitative Data

The following table summarizes the known binding affinities of this compound for the MT1 and MT2 receptors.

Parameter MT1 Receptor MT2 Receptor Reference
Ki 0.5 nM112 nM
KB 5.32 nM143 nM

Ki: Inhibitor constant; KB: Dissociation constant of an antagonist.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on various cancer cell lines.

Cell Culture
  • Cell Lines: Human breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (LNCaP) cell lines are relevant choices based on studies of melatonin receptor function in cancer.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

This compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used for assessing the anti-proliferative effects of compounds on cancer cells.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol is based on common methods to assess apoptosis.

  • Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the viability assay.

  • Reagent Addition: After the desired incubation period (e.g., 24 hours), add a commercially available Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence using a microplate reader.

  • Analysis: Normalize the luminescence signal to cell number (from a parallel viability assay) to determine the specific caspase activity.

Western Blot Analysis

This protocol allows for the investigation of changes in signaling protein expression and phosphorylation.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-CREB, anti-MT1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for analyzing the gene expression of MT1 and MT2 receptors.

  • RNA Extraction: Following this compound treatment, extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green master mix and specific primers for MT1, MT2, and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Concluding Remarks

This compound represents a valuable pharmacological tool for elucidating the role of MT1 and MT2 melatonin receptors in cancer biology. The provided protocols offer a foundational framework for researchers to investigate its effects on cancer cell lines, potentially uncovering novel therapeutic avenues. As with any experimental work, appropriate controls and optimization of conditions for specific cell lines are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Experimental Design Using S26131

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S26131 is a potent and selective antagonist of the melatonin receptor 1 (MT1), exhibiting a significantly higher affinity for MT1 over the melatonin receptor 2 (MT2). With a Ki of approximately 0.5 nM for MT1 and 112 nM for MT2, this compound serves as a valuable research tool for elucidating the specific roles of the MT1 receptor in various physiological and pathological processes, including cancer.[1] Melatonin itself has demonstrated oncostatic properties in several cancer types, and the differential roles of its receptors are a subject of intense investigation. Notably, activation of the MT1 receptor has been linked to anti-proliferative effects in certain cancer models, suggesting that selective modulation of this receptor could be a promising therapeutic strategy.[2]

These application notes provide a comprehensive guide for designing and conducting experiments using this compound to investigate its effects on cancer cells, particularly in the context of cell viability, apoptosis, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the MT1 receptor, blocking the downstream signaling cascades typically initiated by melatonin binding. The MT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate several intracellular pathways. The primary signaling mechanism involves the inhibition of adenylyl cyclase via the Gi protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the protein kinase A (PKA) pathway and the phosphorylation of the cAMP response element-binding protein (CREB).

Furthermore, the MT1 receptor can also signal through Gq proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Downstream of these initial events, the MT1 receptor can influence the activity of key signaling molecules such as Akt and extracellular signal-regulated kinase (ERK), which are critically involved in cell survival, proliferation, and apoptosis.

MT1 Signaling Pathway

MT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MT1 MT1 Receptor This compound->MT1 Blocks Melatonin Melatonin Melatonin->MT1 Activates Gi Gi MT1->Gi Gq Gq MT1->Gq Akt Akt MT1->Akt Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Inhibits Phosphorylation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Increases PKC PKC DAG->PKC ERK ERK PKC->ERK Activates Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression ERK->Gene_Expression CREB->Gene_Expression

MT1 Receptor Signaling Pathway.

Data Presentation

Due to the limited availability of published data on the direct effects of this compound on cancer cells, the following tables present hypothetical, yet representative, data to illustrate the expected outcomes of the described experimental protocols. These tables are designed to demonstrate the utility of this compound as a tool to investigate the role of the MT1 receptor in melatonin-induced effects.

Table 1: Effect of Melatonin and this compound on Cancer Cell Viability (IC50 Values)

Cell LineTreatmentIC50 (µM)
MCF-7 (Breast Cancer) Melatonin150
Melatonin + this compound (1 µM)>500
PC-3 (Prostate Cancer) Melatonin250
Melatonin + this compound (1 µM)>500
A549 (Lung Cancer) Melatonin>500
Melatonin + this compound (1 µM)>500

Note: The increase in IC50 values in the presence of this compound suggests that melatonin's anti-proliferative effect is at least partially mediated by the MT1 receptor.

Table 2: Effect of Melatonin and this compound on Apoptosis in MCF-7 Cells

Treatment (48h)% Apoptotic Cells (Annexin V+)
Control 5.2 ± 1.1
Melatonin (200 µM) 25.8 ± 3.5
This compound (1 µM) 6.1 ± 1.3
Melatonin (200 µM) + this compound (1 µM) 10.5 ± 2.2

Note: The reduction in melatonin-induced apoptosis in the presence of this compound indicates the involvement of the MT1 receptor in this process.

Table 3: Effect of Melatonin and this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment (24h)% G1 Phase% S Phase% G2/M Phase
Control 55.3 ± 2.830.1 ± 2.114.6 ± 1.5
Melatonin (200 µM) 70.2 ± 3.518.5 ± 1.911.3 ± 1.2
This compound (1 µM) 56.1 ± 2.529.5 ± 2.014.4 ± 1.3
Melatonin (200 µM) + this compound (1 µM) 60.5 ± 3.125.3 ± 2.314.2 ± 1.4

Note: this compound partially reverses the G1 arrest induced by melatonin, suggesting that this cell cycle effect is mediated through the MT1 receptor.

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, PC-3) Treatment 2. Treatment - this compound - Melatonin - Combination Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT/XTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle 3c. Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle Western_Blot 3d. Western Blot (p-ERK, p-Akt, p-CREB) Treatment->Western_Blot Data_Quant 4. Data Quantification & Statistical Analysis Viability->Data_Quant Apoptosis->Data_Quant Cell_Cycle->Data_Quant Western_Blot->Data_Quant Conclusion 5. Conclusion (Role of MT1 in observed effects) Data_Quant->Conclusion

General Experimental Workflow.
Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cancer cell viability and its ability to antagonize melatonin-induced cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Melatonin (stock solution in ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of melatonin and this compound in culture medium.

  • Treat the cells with various concentrations of melatonin in the presence or absence of a fixed concentration of this compound (e.g., 1 µM). Include vehicle controls (DMSO or ethanol).

  • Incubate the cells for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and/or melatonin.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Melatonin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • After 24 hours, treat the cells with the desired concentrations of melatonin, this compound, or a combination of both. Include a vehicle control.

  • Incubate for the desired time period (e.g., 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Melatonin

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat as described for the apoptosis assay.

  • Incubate for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis of MT1 Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MT1 signaling pathway, such as ERK, Akt, and CREB.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Melatonin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-CREB, anti-CREB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if necessary to reduce basal phosphorylation levels.

  • Pre-treat cells with this compound for 1 hour before stimulating with melatonin for a short period (e.g., 15-30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies for total proteins and a loading control (e.g., β-actin) to normalize the data.

References

Application of S26131 in Neuroprotection Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S26131 is a potent and selective antagonist for the MT1 melatoninergic receptor.[1] It is distinguished by its significantly higher affinity for the MT1 receptor compared to the MT2 receptor, making it a valuable pharmacological tool for elucidating the specific roles of the MT1 receptor in various physiological and pathological processes, including neuroprotection.[1] While direct and extensive studies on the neuroprotective applications of this compound are limited, its utility lies in its ability to dissect the contributions of the MT1 receptor pathway in neuronal survival and injury models.

Melatonin, the endogenous ligand for MT1 and MT2 receptors, is well-documented for its neuroprotective effects, which are attributed to its antioxidant properties and receptor-mediated actions.[2] These actions include the inhibition of apoptosis and the modulation of inflammatory responses. The specific involvement of the MT1 receptor in these protective mechanisms can be investigated using selective antagonists like this compound. For instance, melatonin's inhibition of mitochondrial cell death pathways has been linked to the MT1 receptor.

These application notes provide a comprehensive overview of the pharmacological properties of this compound, and present detailed protocols for its use in in vitro and in vivo models of neuroprotection research. The aim is to equip researchers with the necessary information to effectively utilize this compound as a tool to explore the therapeutic potential of targeting the MT1 receptor in neurological disorders.

Pharmacological Profile of this compound

This compound is a dimeric compound derived from agomelatine. Its key pharmacological parameters are summarized in the table below, highlighting its selectivity for the MT1 receptor.

Parameter Value Receptor Reference
Ki 0.5 nMMT1
Ki 112 nMMT2
KB 5.32 nMMT1
KB 143 nMMT2
  • Ki: Inhibition constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium.

  • KB: Dissociation constant of an antagonist, representing the concentration of antagonist that will occupy 50% of the receptors.

Signaling Pathways

The neuroprotective effects of melatonin are mediated through complex signaling pathways initiated by the activation of its receptors, MT1 and MT2. This compound, as an MT1 antagonist, can be used to investigate the specific contribution of the MT1 receptor to these pathways.

Caption: Melatonin signaling pathways in neuroprotection.

Experimental Protocols

The following protocols are designed to assess the role of the MT1 receptor in neuroprotection using this compound. These are generalized methodologies and may require optimization based on the specific cell line or animal model.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model

This protocol assesses the ability of a compound to protect primary neurons or neuronal cell lines from OGD-induced cell death, a common in vitro model of ischemic injury.

Workflow:

OGD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure OGD Procedure cluster_analysis Analysis (24h post-OGD) A Plate Primary Neurons or Neuronal Cell Line B Culture for 24-48h A->B D Pre-treat with Melatonin and/or this compound for 1h B->D C1 Control (Normal Medium) C2 OGD + Vehicle C3 OGD + Melatonin C4 OGD + Melatonin + this compound C5 OGD + this compound E Induce OGD: - Glucose-free medium - Hypoxic chamber (95% N2, 5% CO2) D->E F Incubate for 1-2h E->F G Re-oxygenation: - Replace with normal medium - Return to normoxic incubator F->G H1 Cell Viability Assay (MTT, LDH) G->H1 H2 Apoptosis Assay (TUNEL, Caspase-3) G->H2 H3 Oxidative Stress Assay (ROS measurement) G->H3

Caption: Experimental workflow for the in vitro OGD model.

Materials:

  • Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, HT22)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glucose-free DMEM

  • This compound (stock solution in DMSO)

  • Melatonin (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • ROS (Reactive Oxygen Species) detection kit (e.g., DCFDA)

  • Hypoxic chamber

Procedure:

  • Cell Plating: Plate cells in 96-well plates for viability assays or on coverslips in 24-well plates for imaging assays.

  • Pre-treatment: After 24-48 hours of incubation, replace the culture medium with fresh medium containing the respective treatments (Vehicle, Melatonin, Melatonin + this compound, this compound alone) and incubate for 1 hour.

  • OGD Induction: Replace the medium with glucose-free DMEM and place the plates in a hypoxic chamber for 1-2 hours at 37°C.

  • Re-oxygenation: Remove plates from the hypoxic chamber, replace the OGD medium with normal culture medium (containing the respective treatments), and return to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Perform MTT or LDH assays according to the manufacturer's instructions to quantify cell death.

    • Apoptosis: Conduct TUNEL staining or measure caspase-3 activity to assess apoptotic cell death.

    • Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol evaluates the neuroprotective effects of a compound in a rodent model of focal cerebral ischemia.

Workflow:

MCAO_Workflow cluster_setup Animal Preparation & Grouping cluster_procedure Surgical & Treatment Procedure cluster_analysis Post-operative Analysis A Acclimatize Rodents (e.g., C57BL/6 mice) B Randomly assign to treatment groups: - Sham + Vehicle - MCAO + Vehicle - MCAO + Melatonin - MCAO + Melatonin + this compound - MCAO + this compound A->B C Administer treatment (e.g., i.p.) 30 min before MCAO B->C D Induce MCAO (e.g., 60 min) C->D E Reperfusion D->E F Neurological Deficit Scoring (24h) E->F G Sacrifice and Brain Collection (24h) F->G H Infarct Volume Measurement (TTC Staining) G->H I Histological Analysis (Nissl, TUNEL) G->I J Biochemical Analysis (Western Blot, ELISA) G->J

Caption: Experimental workflow for the in vivo MCAO model.

Materials:

  • Adult male C57BL/6 mice (or other suitable rodent strain)

  • This compound (prepared in a suitable vehicle for in vivo administration)

  • Melatonin (prepared for in vivo administration)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Reagents for histology and biochemical analysis

Procedure:

  • Animal Grouping and Treatment: Randomly assign animals to different treatment groups. Administer this compound, melatonin, or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to MCAO.

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion. Sham-operated animals undergo the same surgical procedure without vessel occlusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Sacrifice the animals and harvest the brains.

    • Slice the brains into coronal sections.

    • Incubate the sections in a 2% TTC solution to stain viable tissue red, leaving the infarcted tissue white.

    • Quantify the infarct volume using image analysis software.

  • Histological and Biochemical Analysis:

    • Perform Nissl staining to assess neuronal survival.

    • Use TUNEL staining to detect apoptotic cells in the peri-infarct region.

    • Conduct Western blotting or ELISA on brain homogenates to analyze the expression of proteins involved in apoptosis, inflammation, and oxidative stress signaling pathways.

Data Interpretation and Expected Outcomes

  • Role of MT1 in Neuroprotection: If melatonin's neuroprotective effect (e.g., increased cell viability, reduced infarct volume) is attenuated by co-administration of this compound, it would suggest that the MT1 receptor plays a significant role in mediating this protection.

  • This compound as a Standalone Agent: The administration of this compound alone is not expected to be neuroprotective and may even exacerbate neuronal damage if there is a basal level of MT1 receptor activation that is beneficial. This group serves as a crucial control to understand the effects of MT1 receptor blockade in the absence of an exogenous agonist.

  • Dose-Response Relationship: It is recommended to perform dose-response studies for both melatonin and this compound to determine their optimal concentrations for neuroprotection and MT1 receptor antagonism, respectively.

By employing this compound in these established models, researchers can effectively probe the involvement of the MT1 receptor in neuroprotective mechanisms and evaluate its potential as a therapeutic target for neurological disorders characterized by neuronal cell death.

References

Troubleshooting & Optimization

potential off-target effects of S26131

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S26131 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist for the MT1 melatonin receptor.[1][2][3] It also exhibits antagonist activity at the MT2 melatonin receptor, which should be considered a primary potential off-target effect.

Q2: What are the known binding affinities of this compound for its primary and secondary targets?

This compound displays a significantly higher affinity for the MT1 receptor compared to the MT2 receptor. The reported Ki values are 0.5 nM for MT1 and 112 nM for MT2, indicating over 200-fold selectivity for MT1 in binding assays.[1][4] Functional antagonist activity, measured by KB values, has been reported as 5.32 nM for MT1 and 143 nM for MT2.

Q3: My experimental results are not what I expected. Could this be due to this compound's effect on the MT2 receptor?

Yes, unexpected results could arise from the antagonist activity of this compound at the MT2 receptor, especially at higher concentrations. Given the differential binding affinities, it is crucial to use the lowest effective concentration that elicits the desired MT1-specific effect to minimize engagement with MT2.

Q4: How can I differentiate between MT1 and MT2 receptor-mediated effects in my experiments?

To dissect the specific receptor contributions to your observed phenotype, consider the following strategies:

  • Use of a selective MT2 antagonist: Employing a selective MT2 antagonist, such as 4-P-PDOT, in parallel experiments can help isolate the effects of MT2 receptor blockade.

  • Genetic knockout/knockdown: Utilize cell lines or animal models where the MT1 or MT2 receptor has been genetically ablated (e.g., using CRISPR-Cas9) to confirm the on-target effect.

  • Dose-response studies: A careful dose-response study with this compound can help distinguish between high-affinity MT1 effects and lower-affinity MT2 effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Phenotype The observed effect may be mediated by the MT2 receptor, which is the primary off-target of this compound.1. Perform a dose-response experiment to determine if the effect is concentration-dependent in a manner consistent with MT2 affinity. 2. Use a more selective MT2 antagonist as a control. 3. Validate the phenotype in an MT1 or MT2 knockout/knockdown model system.
Inconsistent Results Variability in the expression levels of MT1 and MT2 receptors across different cell lines or tissues can lead to inconsistent results.1. Quantify the expression levels of both MT1 and MT2 receptors in your experimental system (e.g., via qPCR or Western blot). 2. Consider using a cell line with stable, known expression levels of the target receptors.
Complete lack of effect The experimental system may lack functional MT1 receptors, or the concentration of this compound may be too low.1. Confirm the presence and functionality of MT1 receptors in your system. 2. Increase the concentration of this compound, keeping in mind the potential for off-target effects at higher concentrations.

Quantitative Data Summary

The following table summarizes the binding affinities and functional antagonist values for this compound at the MT1 and MT2 receptors.

Target Ki (nM) KB (nM)
MT1 Receptor 0.55.32
MT2 Receptor 112143
Data sourced from MedchemExpress.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for MT1/MT2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the MT1 and MT2 melatonin receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cells stably expressing either human MT1 or MT2 receptors.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation with a radiolabeled ligand (e.g., 2-[125I]-iodomelatonin) at a concentration near its Kd.

  • Compound Addition: Add increasing concentrations of this compound or a vehicle control to the wells.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Detection: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism Assay (cAMP Measurement)

Objective: To determine the functional antagonist potency (KB) of this compound at MT1 and MT2 receptors.

Methodology:

  • Cell Culture: Culture cells expressing either MT1 or MT2 receptors. These receptors are typically Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Cell Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

  • Agonist Stimulation: Stimulate the cells with a known melatonin receptor agonist (e.g., melatonin) at its EC50 concentration in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP level).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. The concentration of this compound that produces a rightward shift in the agonist dose-response curve can be used to calculate the KB value using the Schild equation.

Visualizations

G cluster_0 Melatonin Signaling Pathway This compound This compound MT1 MT1 Receptor This compound->MT1 Antagonist (High Affinity) MT2 MT2 Receptor This compound->MT2 Antagonist (Low Affinity) Melatonin Melatonin Melatonin->MT1 Agonist Melatonin->MT2 Agonist Gi Gi Protein MT1->Gi MT2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response

Caption: Melatonin signaling pathway and points of this compound antagonism.

G cluster_1 Troubleshooting Logic start Start with Unexpected Result check_conc Is this compound concentration in the nanomolar range? start->check_conc high_conc Potential MT2 Off-Target Effect check_conc->high_conc No low_conc Effect is likely MT1-mediated check_conc->low_conc Yes validate Validate with MT2-selective antagonist or KO model high_conc->validate end Conclusion low_conc->end validate->end

Caption: Troubleshooting logic for unexpected experimental outcomes.

G cluster_2 Functional Antagonism Workflow cells Prepare cells expressing MT1 or MT2 receptors pre_incubate Pre-incubate with this compound cells->pre_incubate stimulate Stimulate with Melatonin + Forskolin pre_incubate->stimulate lyse Lyse cells and measure cAMP stimulate->lyse analyze Analyze data to determine KB lyse->analyze

Caption: Experimental workflow for the functional antagonism assay.

References

interpreting unexpected data with S26131

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using S26131, a potent and selective MT1 melatonin receptor antagonist.

Troubleshooting Guide: Interpreting Unexpected Data with this compound

Encountering unexpected data is a common challenge in experimental research. This guide provides a structured approach to troubleshooting potential issues when using this compound.

Quantitative Data Summary

ParameterThis compoundReference Ligands
Binding Affinity (Ki) MT1: 0.5 nM[1][2] MT2: 112 nM[1][2]Luzindole (non-selective): ~15-25 fold higher affinity for MT2[3] 4P-PDOT (MT2 selective): ~300-1500 fold higher affinity for MT2
Functional Antagonism (KB) MT1: 5.32 nM MT2: 143 nM-
Solubility DMSO: ≥ 25 mg/mL (50.14 mM) In vivo formulations available-
Storage Powder: -20°C for 3 years In solvent: -80°C for 1 year-

Troubleshooting Common Issues

Unexpected OutcomePotential CauseRecommended Solution
No or weak antagonist effect Inappropriate agonist concentration: Using a saturating concentration of the agonist can overcome competitive antagonism.Determine the EC80 of your agonist in your assay system and use that concentration for antagonist screening.
Incorrect assay choice: A binding assay will show displacement, while a functional assay (e.g., cAMP, GTPγS) is needed to measure inhibition of signaling.Select an assay that measures the functional consequence of receptor activation.
Low receptor expression: Insufficient MT1 receptor density in the cell line can lead to a small signal window.Confirm MT1 receptor expression levels in your cell line (e.g., via qPCR or radioligand binding).
Suboptimal pre-incubation time: Insufficient time for this compound to bind to the receptor before agonist addition.Pre-incubate cells with this compound for 15-30 minutes before adding the agonist to allow for binding equilibrium.
High variability between replicates Poor this compound solubility: Precipitation of the compound can lead to inconsistent concentrations.Ensure complete dissolution of this compound. Sonication is recommended for DMSO stocks. For aqueous buffers, use appropriate solubilizing agents if needed.
Cell health and passage number: Over-passaged or unhealthy cells can exhibit altered receptor expression and signaling.Use cells with a consistent and low passage number. Regularly monitor cell health and morphology.
Unexpected agonist activity Cellular context-dependent signaling: The efficacy of GPCR ligands can be influenced by the specific cellular environment, G-protein coupling, and receptor dimerization.Characterize the signaling profile of your specific cell line. Consider that some MT1 antagonists have shown partial agonist activity at the MT2 receptor.
Off-target effects: Although this compound is highly selective for MT1, high concentrations could potentially interact with other targets.Perform dose-response curves to ensure the observed effect is within the expected potency range for MT1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective competitive antagonist of the melatonin receptor 1 (MT1). It has over 200-fold higher affinity for the MT1 receptor compared to the MT2 receptor. It acts by blocking the binding of melatonin and other agonists to the MT1 receptor, thereby inhibiting its downstream signaling pathways.

Q2: How should I prepare and store this compound?

A2: this compound is soluble in DMSO at concentrations of at least 25 mg/mL. For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is recommended to use freshly opened DMSO and sonicate to ensure complete dissolution.

Q3: What are the key signaling pathways downstream of the MT1 receptor that this compound is expected to inhibit?

A3: The MT1 receptor primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. MT1 can also couple to Gq proteins, activating the PLC pathway and increasing intracellular calcium. Additionally, MT1 can modulate ion channels and activate other pathways like PI3K/Akt and PKC/ERK. This compound is expected to block these signaling events when they are initiated by an MT1 agonist.

Q4: Can this compound affect MT2 receptor signaling?

A4: While this compound is highly selective for MT1, it does have some affinity for the MT2 receptor (Ki of 112 nM). At high concentrations, it may exhibit some antagonist activity at the MT2 receptor. It is important to perform dose-response experiments to confirm that the observed effects are mediated through MT1 at the intended concentrations.

Experimental Protocols

Detailed Methodology for a cAMP Functional Assay

This protocol describes a method to assess the antagonist activity of this compound at the human MT1 receptor using a competitive cAMP assay in a recombinant cell line (e.g., HEK293 or CHO expressing hMT1).

Materials:

  • HEK293 or CHO cells stably expressing the human MT1 receptor

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • This compound

  • Melatonin (or another suitable MT1 agonist)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

Procedure:

  • Cell Culture: Culture the MT1-expressing cells according to standard protocols. Seed the cells into 384-well white clear bottom plates at a density of approximately 20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer. Prepare a stock solution of melatonin in DMSO and dilute it in assay buffer to a concentration that corresponds to its EC80 for the inhibition of forskolin-stimulated cAMP production. Prepare a solution of forskolin and IBMX in assay buffer.

  • Antagonist Treatment: Remove the cell culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the EC80 concentration of melatonin to the wells containing the this compound dilutions.

  • Forskolin Stimulation: Immediately after adding melatonin, add the forskolin/IBMX solution to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • cAMP Detection: Perform the cAMP measurement according to the instructions of the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 of this compound. The KB can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

Melatonin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Agonist MT2 MT2 Receptor Melatonin->MT2 Agonist This compound This compound This compound->MT1 Antagonist Gai Gαi MT1->Gai Gaq Gαq MT1->Gaq MT2->Gai AC Adenylyl Cyclase Gai->AC Inhibition PLC PLC Gaq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK PKC->ERK

Caption: Melatonin Receptor Signaling Pathways.

Experimental Workflow

Troubleshooting_Workflow start Unexpected Data with this compound check_compound Verify this compound Integrity & Solubility start->check_compound dissolved Compound OK check_compound->dissolved Yes not_dissolved Precipitation/Degradation check_compound->not_dissolved No check_assay Review Assay Protocol protocol_ok Protocol Correct check_assay->protocol_ok Yes protocol_issue Protocol Issue check_assay->protocol_issue No check_cells Assess Cell Health & Receptor Expression cells_ok Cells Healthy check_cells->cells_ok Yes cells_issue Cell Issue check_cells->cells_issue No dissolved->check_assay end Re-run Experiment not_dissolved->end protocol_ok->check_cells optimize_agonist Optimize Agonist Concentration (EC80) protocol_issue->optimize_agonist optimize_incubation Optimize Pre-incubation Time protocol_issue->optimize_incubation cells_ok->end confirm_expression Confirm MT1 Expression cells_issue->confirm_expression optimize_agonist->end optimize_incubation->end confirm_expression->end

Caption: Troubleshooting Workflow for this compound Experiments.

References

S26131 Technical Support Center: Control Experiment Recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S26131, a potent and selective MT1 melatoninergic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of the melatonin receptor 1 (MT1).[1] It functions by binding to the MT1 receptor with high affinity, thereby blocking the effects of melatonin and other MT1 agonists. While it demonstrates high selectivity for MT1 in binding assays, this selectivity can be less pronounced in functional assays.[1]

Q2: What is the expected downstream signaling effect of this compound?

A2: The MT1 receptor is primarily coupled to the inhibitory G-protein, Gi. Activation of MT1 by an agonist like melatonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound will block this melatonin-induced decrease in cAMP. Therefore, in the presence of an MT1 agonist, this compound should restore cAMP levels.

Q3: What are the binding affinities of this compound for MT1 and MT2 receptors?

A3: this compound exhibits a significantly higher affinity for the MT1 receptor compared to the MT2 receptor.

ReceptorKi (nM)
MT1 0.5
MT2 112

Note: Ki values represent the inhibition constant and a lower value indicates a higher binding affinity.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO. For in vivo applications, specific formulations with solvents like PEG300, Tween-80, and saline, or with SBE-β-CD in saline, or in corn oil may be necessary to achieve the desired concentration and stability.

Troubleshooting Guide

Issue 1: I am not observing the expected antagonistic effect of this compound in my functional assay (e.g., cAMP assay).

  • Question: Why is this compound not blocking the effect of the MT1 agonist in my experiment?

    • Answer: There are several potential reasons for this:

      • Suboptimal Agonist Concentration: Ensure you are using an agonist concentration that elicits a submaximal response (typically EC80). If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.

      • Reduced Functional Selectivity: While this compound has high binding selectivity for MT1, its functional selectivity can be lower.[1] This means that at higher concentrations, it may have off-target effects or interact with the MT2 receptor, which could complicate the interpretation of your results. Consider performing a dose-response curve of this compound to determine the optimal concentration for MT1 antagonism without significant off-target effects.

      • Cell Health and Receptor Expression: The health and passage number of your cells can impact receptor expression and signaling. Ensure you are using healthy, low-passage cells that are known to express the MT1 receptor.

      • Incorrect Reagent Preparation: Double-check the preparation and concentration of all your reagents, including the agonist and this compound.

Issue 2: I am observing high variability between my experimental replicates.

  • Question: What are the common sources of variability in experiments with this compound and how can I minimize them?

    • Answer: High variability can be caused by several factors:

      • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent plating density across all wells.

      • Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques, especially for small volumes.

      • Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with media without cells.

      • Solubility Issues: Ensure this compound is fully dissolved in your stock solution and does not precipitate when diluted in your assay buffer.

Issue 3: I am seeing a high background signal in my cAMP assay.

  • Question: My basal cAMP levels are high, making it difficult to measure a clear effect of this compound. What can I do?

    • Answer: A high basal cAMP signal can be due to:

      • Constitutive Receptor Activity: Some cell lines, especially those overexpressing the MT1 receptor, may exhibit agonist-independent activity.

      • Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. While PDE inhibitors are often used to enhance the signal window, too high a concentration can lead to an elevated basal signal. Titrate your PDE inhibitor to find the optimal concentration.

      • Cell Stress: Stressed cells can have altered signaling pathways. Ensure proper cell handling and culture conditions.

Experimental Protocols

Control Experiment 1: Validating this compound Antagonism using a cAMP Assay

This experiment confirms that this compound blocks the melatonin-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Plate cells expressing the MT1 receptor (e.g., HEK293-MT1) in a 96-well plate and culture overnight.

  • Pre-treatment with this compound:

    • Prepare a serial dilution of this compound.

    • Remove the culture medium and pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes.

  • Agonist Stimulation:

    • Add melatonin (at a concentration that gives a submaximal response, e.g., EC80) to the wells containing this compound or vehicle.

    • Incubate for 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • The data should show that as the concentration of this compound increases, the inhibitory effect of melatonin on cAMP production is reversed.

Control Experiment 2: GTPγS Binding Assay to Confirm G-protein Coupling

This assay directly measures the activation of G-proteins and can be used to demonstrate that this compound blocks agonist-induced G-protein activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the MT1 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound (or vehicle), and a fixed concentration of melatonin (agonist).

  • Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding against the this compound concentration.

    • The results should demonstrate that this compound inhibits the melatonin-stimulated increase in [³⁵S]GTPγS binding in a dose-dependent manner.

Data Summary

The following table summarizes the expected outcomes for the control experiments.

ExperimentConditionExpected Outcome
cAMP Assay Vehicle + MelatoninDecreased cAMP levels
This compound + MelatonincAMP levels are restored towards baseline in a dose-dependent manner
GTPγS Binding Assay Vehicle + MelatoninIncreased [³⁵S]GTPγS binding
This compound + MelatoninDecreased [³⁵S]GTPγS binding in a dose-dependent manner

Visualizations

S26131_Signaling_Pathway cluster_membrane Cell Membrane Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Activates This compound This compound This compound->MT1 Blocks Gi Gi Protein MT1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream

Caption: MT1 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_cAMP cAMP Assay Workflow cluster_GTP GTPγS Binding Assay Workflow A1 Plate MT1-expressing cells A2 Pre-treat with this compound or Vehicle A1->A2 A3 Stimulate with Melatonin A2->A3 A4 Lyse cells & Measure cAMP A3->A4 B1 Prepare MT1-expressing cell membranes B2 Incubate membranes with This compound & Melatonin B1->B2 B3 Add [³⁵S]GTPγS B2->B3 B4 Filter & Measure Radioactivity B3->B4

Caption: Experimental workflows for this compound control experiments.

References

Technical Support Center: Working with S26131

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S26131, a potent and selective MT1 melatonin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the melatonin receptors, with a significantly higher affinity for the MT1 receptor subtype compared to the MT2 receptor.[1] As an antagonist, this compound blocks the binding of melatonin and other agonists to these receptors, thereby inhibiting their downstream signaling pathways. Melatonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] Therefore, this compound is expected to reverse or prevent the cellular effects induced by melatonin or MT1/MT2 receptor agonists.

Q2: What are the key signaling pathways affected by this compound?

By antagonizing the MT1 receptor, this compound primarily blocks the Gi-protein coupled pathway that leads to the inhibition of cAMP production. The MT1 receptor can also signal through other pathways, including Gq-protein coupling and activation of the ERK1/2 and PI3K/Akt pathways. This compound would be expected to inhibit these downstream effects if they are initiated by an MT1 agonist like melatonin.

Q3: How should I dissolve and store this compound?

Proper dissolution and storage are critical for maintaining the activity of this compound.

  • Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).

  • Stock Solutions: It is recommended to prepare a concentrated stock solution in DMSO. For in vitro experiments, this stock can be further diluted in cell culture media. For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, and saline may be necessary.

  • Storage: Store the solid compound at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]

Q4: What are the expected effects of this compound in cancer cell lines?

The effects of this compound in cancer cell lines are context-dependent and primarily involve the reversal of melatonin-induced effects. Melatonin has been shown to have oncostatic properties in various cancers, often by inhibiting cell proliferation and inducing apoptosis.[3][4] In some cancer types, MT1 and MT2 receptors may have opposing roles in cancer progression. Therefore, this compound can be used as a tool to:

  • Investigate the specific role of the MT1 receptor in cancer cell signaling.

  • Block the anti-proliferative or pro-apoptotic effects of endogenous or exogenous melatonin.

  • Potentially enhance the proliferation of certain cancer cells if there is a tonic, inhibitory signal from endogenous melatonin acting through MT1.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound is not dissolving properly. - Incorrect solvent.- Low-quality or old DMSO.- Saturation limit reached.- Ensure you are using high-purity, anhydrous DMSO.- Gentle warming or sonication can aid dissolution.- For in vivo studies, refer to specific formulation protocols involving co-solvents.
No observable effect of this compound in my cell-based assay. - Low or absent expression of MT1 receptors in the cell line.- this compound concentration is too low.- Inactivation of the compound due to improper storage.- The experimental endpoint is not sensitive to MT1 signaling.- Verify MT1 receptor expression in your cell line using qPCR or Western blot.- Perform a dose-response experiment to determine the optimal concentration.- Ensure proper storage of the compound and stock solutions.- Use a positive control (e.g., melatonin) to confirm that the MT1 pathway is functional in your cells. Measure a relevant downstream marker, such as cAMP levels.
Unexpected or off-target effects are observed. - this compound concentration is too high, leading to non-specific binding.- The observed phenotype is independent of MT1/MT2 signaling.- Use the lowest effective concentration of this compound determined from a dose-response curve.- At higher concentrations, this compound may have some activity at the MT2 receptor.- Use appropriate negative controls, including a vehicle control (DMSO).
Difficulty in interpreting results. - Complex interplay between MT1 and MT2 receptor signaling.- Presence of endogenous melatonin in the culture medium (from serum).- Consider using a selective MT2 antagonist in parallel to dissect the roles of each receptor.- For precise experiments, consider using charcoal-stripped serum to remove endogenous hormones like melatonin.

Data Presentation

Table 1: Binding Affinity of this compound for Melatonin Receptors

ReceptorKi (nM)
MT10.5
MT2112

Ki (inhibitor constant) is a measure of the binding affinity of an inhibitor. A lower Ki value indicates a higher affinity.

Table 2: Example IC50 Values of Melatonin in Cancer Cell Lines

Cell LineCancer TypeIC50 of Melatonin (mM)
786-ORenal Carcinoma2.4
769-PRenal Carcinoma2.7
SW839Renal Carcinoma2.0

IC50 is the concentration of a drug that gives a half-maximal response. In this context, it is the concentration of melatonin that inhibits cell proliferation by 50%. This compound, as an antagonist, would be expected to shift the dose-response curve for melatonin to the right.

Experimental Protocols

General Protocol for In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability, particularly its ability to antagonize melatonin-induced effects.

  • Cell Seeding: Plate your cancer cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare solutions of your agonist (e.g., melatonin) in a similar manner.

  • Treatment:

    • To assess the antagonist effect of this compound, pre-incubate the cells with various concentrations of this compound for 1-2 hours.

    • Following pre-incubation, add the agonist (melatonin) at a concentration known to elicit a response (e.g., its IC50 for inhibiting proliferation).

    • Include appropriate controls: vehicle control (DMSO), melatonin alone, and this compound alone.

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the potency of this compound in antagonizing the effects of melatonin.

General Protocol for cAMP Measurement Assay

This protocol outlines a general method to confirm the antagonistic activity of this compound on MT1 receptor signaling.

  • Cell Culture and Transfection (if necessary): Culture cells expressing the MT1 receptor. If endogenous expression is low, transiently or stably transfect the cells with a plasmid encoding the human MT1 receptor.

  • Compound Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with an MT1 agonist (e.g., melatonin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Include controls: vehicle, agonist alone, and this compound alone.

  • Cell Lysis: After a short incubation period (e.g., 15-30 minutes), lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to demonstrate its ability to block agonist-induced changes in cAMP levels.

Visualizations

MT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm MT1 MT1 Receptor Gi Gi MT1->Gi Activates Gq Gq MT1->Gq Activates ERK ERK1/2 MT1->ERK Activates PI3K_Akt PI3K/Akt MT1->PI3K_Akt Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC PLC IP3_DAG IP3/DAG PLC->IP3_DAG Produces Melatonin Melatonin Melatonin->MT1 Activates This compound This compound This compound->MT1 Blocks Gi->AC Inhibits Gq->PLC Activates PKA PKA cAMP->PKA Activates Cell_Effects Cellular Effects (Proliferation, Apoptosis) PKA->Cell_Effects ERK->Cell_Effects PI3K_Akt->Cell_Effects Ca2 Ca2+ IP3_DAG->Ca2 Increases Ca2->Cell_Effects

Caption: MT1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Culture Cancer Cells B 2. Prepare this compound and Melatonin Solutions A->B C 3. Pre-incubate with this compound B->C D 4. Add Melatonin C->D E 5. Incubate (24-72h) D->E F 6. Perform Cell Viability Assay (e.g., MTT) E->F G 7. Measure Absorbance F->G H 8. Analyze Data and Plot Dose-Response Curves G->H

Caption: General Experimental Workflow for Assessing this compound Antagonism.

References

Validation & Comparative

A Comparative Guide to S26131 and Other MT1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of S26131 with other commercially available MT1 receptor antagonists. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate pharmacological tools for their studies of the melatonergic system. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key assays are provided.

Introduction to MT1 Receptor Antagonists

The melatonin receptor 1 (MT1) is a high-affinity G-protein coupled receptor (GPCR) that, along with the MT2 receptor, mediates the physiological effects of melatonin. These receptors are crucial in regulating circadian rhythms, sleep, and other physiological processes. Selective MT1 antagonists are invaluable tools for elucidating the specific roles of the MT1 receptor subtype in various physiological and pathological conditions. This guide focuses on the pharmacological properties of this compound, a potent and selective MT1 antagonist, in comparison to other widely used antagonists such as luzindole and 4-phenyl-2-propionamidotetralin (4P-PDOT).

Comparative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional antagonist potency (KB or pA2) of this compound, luzindole, and 4P-PDOT at the human MT1 and MT2 receptors. It is important to note that these values are compiled from multiple studies and may vary depending on the experimental conditions, such as the cell line and radioligand used.

Table 1: Binding Affinity (Ki, nM) of MT1 Antagonists

CompoundMT1 (Ki, nM)MT2 (Ki, nM)Selectivity (MT2 Ki / MT1 Ki)Reference
This compound 0.5112224[1]
Luzindole 15810.20.06[2]
603 (MEL-1A)45 (MEL-1B)0.07[3]
4P-PDOT ~100-501~1-10~0.02-0.1[4][5]

Table 2: Functional Antagonist Activity of MT1 Antagonists

CompoundAssayMT1 Antagonist Potency (KB or pA2)MT2 Antagonist Potency (KB or pA2)Reference
This compound Functional Antagonism5.32 nM (KB)143 nM (KB)
Luzindole cAMP InhibitionpA2 = 5.75pA2 = 7.64
4P-PDOT GTPγS Binding Inhibition100% inhibition49% inhibition
cAMP InhibitionPoor antagonist (48% inhibition)Inactive

Note on 4P-PDOT: 4P-PDOT has been reported to act as a partial agonist at the MT2 receptor and can exhibit partial agonism at the MT1 receptor in some functional assays, such as cAMP inhibition. Its antagonist activity at MT1 is often weak.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for the MT1 and MT2 receptors.

Objective: To measure the displacement of a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) from melatonin receptors by a test compound.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

  • Radioligand: 2-[¹²⁵I]-iodomelatonin

  • Non-specific binding control: 10 µM melatonin

  • Test compounds (e.g., this compound, luzindole, 4P-PDOT) at various concentrations

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the receptor of interest. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add an excess of unlabeled melatonin.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the melatonin receptors and can be used to determine the antagonist potency of a compound.

Objective: To measure the ability of a test compound to inhibit melatonin-stimulated binding of [³⁵S]GTPγS to G-proteins.

Materials:

  • Cell membranes expressing MT1 or MT2 receptors

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP

  • [³⁵S]GTPγS

  • Melatonin (agonist)

  • Test compounds (antagonists)

  • Non-specific binding control: 10 µM GTPγS

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Pre-incubation: Incubate the cell membranes with the test compound (antagonist) at various concentrations for 15-30 minutes at 30°C.

  • Stimulation: Add melatonin (at its EC₅₀ concentration) to stimulate G-protein activation.

  • [³⁵S]GTPγS Binding: Add [³⁵S]GTPγS to the reaction mixture and incubate for an additional 30-60 minutes at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the inhibition of melatonin-stimulated [³⁵S]GTPγS binding by the test compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀. The antagonist potency can be expressed as a KB value, calculated from the IC₅₀ using the Schild equation for competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the MT1 receptor signaling pathway and the workflows for the key experiments described.

MT1_Signaling_Pathway cluster_cytoplasm Cytoplasm MT1 MT1 Receptor Gi Gαi/o MT1->Gi Activation Gq Gαq/11 MT1->Gq Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP cAMP AC->cAMP Conversion IP3 IP3 PLC->IP3 Production DAG DAG PLC->DAG Production ATP ATP ATP->AC Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Melatonin Melatonin Melatonin->MT1 Agonist This compound This compound This compound->MT1 Antagonist

Caption: MT1 Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing MT1/MT2) start->prep setup Set up Assay Plate: Membranes + Radioligand + Test Compound/Control prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Filter to Separate Bound/Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counter) filter->count analyze Data Analysis: Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

GTPgS_Binding_Workflow start Start preincubate Pre-incubate Membranes with Antagonist start->preincubate stimulate Stimulate with Melatonin (Agonist) preincubate->stimulate bind Add [³⁵S]GTPγS and Incubate at 30°C stimulate->bind filter Filter to Separate Bound/Free [³⁵S]GTPγS bind->filter count Measure Radioactivity (Scintillation Counter) filter->count analyze Data Analysis: Calculate IC₅₀ and KB count->analyze end End analyze->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

This compound emerges as a highly potent and selective MT1 receptor antagonist, exhibiting a significantly higher affinity and antagonist potency for MT1 over MT2. In comparison, luzindole, a classical melatonin receptor antagonist, generally shows a preference for the MT2 receptor. 4P-PDOT is a highly selective MT2 antagonist with weak activity at the MT1 receptor, and its pharmacological profile is further complicated by partial agonism at MT2 and in some assays at MT1.

For researchers aiming to specifically block the MT1 receptor with high potency and selectivity, this compound represents a superior choice over luzindole and 4P-PDOT. The detailed experimental protocols and pathway diagrams provided in this guide should aid in the design and execution of robust pharmacological studies of the MT1 receptor.

References

Validating the Selectivity of S26131 in a New Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of S26131, a potent MT1-selective antagonist, with other melatonin receptor ligands. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of this compound and provide supporting experimental data for validating its selectivity in new models.

Comparative Analysis of Melatonin Receptor Ligands

The selectivity of a compound is a critical factor in its development as a therapeutic agent or a research tool. This compound has demonstrated high selectivity for the MT1 melatonin receptor over the MT2 receptor.[1][2] The following table summarizes the binding affinities (Ki values) of this compound and other commonly used melatonin receptor ligands. A lower Ki value indicates a higher binding affinity.

CompoundPrimary Target(s)MT1 Ki (nM)MT2 Ki (nM)Selectivity (MT2 Ki / MT1 Ki)Reference
This compound MT1 Antagonist 0.5 112 224-fold for MT1 [1][2]
LuzindoleMT2-selective Antagonist158 - 1797.3 - 10.215-24-fold for MT2[3]
4-P-PDOTMT2-selective Antagonist>300-fold lower affinity than for MT2->300-fold for MT2
AgomelatineMT1/MT2 Agonist0.10.12Non-selective
RamelteonMT1/MT2 Agonist0.0140.1128-fold for MT1

Signaling Pathways of Melatonin Receptors

Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi protein. Activation of these receptors by an agonist, such as melatonin or agomelatine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates various physiological processes. This compound, as an antagonist, blocks these downstream effects by preventing agonist binding to the MT1 receptor.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Melatonin / Agonist MT1 MT1 Receptor Agonist->MT1 Activates This compound This compound (Antagonist) This compound->MT1 Blocks Gi Gi Protein MT1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Inhibits Response Cellular Response CREB->Response

Caption: Melatonin Receptor Signaling Pathway.

Experimental Workflow for Validating this compound Selectivity

To validate the selectivity of this compound in a new experimental model, a series of in vitro assays should be performed. The following workflow outlines the key steps, from initial binding assays to functional characterization.

Experimental_Workflow cluster_planning Phase 1: Preparation cluster_binding Phase 2: Binding Affinity Determination cluster_functional Phase 3: Functional Activity Assessment cluster_analysis Phase 4: Data Analysis and Conclusion A Prepare cell lines expressing human MT1 and MT2 receptors (e.g., CHO, HEK293) B Synthesize or procure this compound and comparator ligands (e.g., Luzindole, 4-P-PDOT) A->B C Perform radioligand binding assays using 2-[125I]-iodomelatonin B->C D Generate competition curves for this compound and comparators against the radioligand C->D E Calculate Ki values for MT1 and MT2 and determine selectivity ratio D->E F Conduct functional assays: - cAMP accumulation assay - [35S]GTPγS binding assay E->F G Determine antagonist properties (IC50) of this compound in the presence of an agonist F->G H Compare functional selectivity with binding selectivity G->H I Tabulate all binding and functional data H->I J Draw conclusions on the selectivity and potency of this compound in the new model I->J

Caption: Experimental Workflow for Selectivity Validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes from cells stably expressing human MT1 or MT2 receptors.

  • 2-[125I]-iodomelatonin (radioligand).

  • This compound and other test compounds.

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, 2-[125I]-iodomelatonin, and the test compound or vehicle.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

  • Whole cells stably expressing human MT1 or MT2 receptors.

  • A melatonin receptor agonist (e.g., melatonin or agomelatine).

  • This compound and other test antagonists.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) or vehicle for a defined period.

  • Add a fixed concentration of the agonist (typically the EC80 concentration) to the wells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time to allow for changes in cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.

  • Generate a dose-response curve for the antagonist and determine its IC50 value.

By following these protocols and comparing the results to the provided data, researchers can effectively validate the selectivity of this compound in their specific experimental models.

References

S26131: A Comparative Analysis of its Specificity for MT1 over MT2 Melatonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the melatonin receptor ligand S26131, focusing on its binding affinity and functional specificity for the MT1 versus the MT2 receptor subtypes. Data for this compound is presented alongside other well-characterized melatonin receptor ligands to offer a comprehensive reference for research and development applications.

Quantitative Comparison of Ligand Binding Affinities

The selectivity of a ligand for its target receptor is a critical parameter in drug development. The following table summarizes the binding affinities (Ki in nM) of this compound and other common melatonin receptor ligands for the human MT1 and MT2 receptors. Lower Ki values indicate higher binding affinity.

LigandMT1 Ki (nM)MT2 Ki (nM)Selectivity Ratio (MT2 Ki / MT1 Ki)Reference
This compound 0.5 112 224 [1]
Melatonin0.080.3834.8
Ramelteon0.0140.1128
Agomelatine~1~6~6[2]
Tasimelteon~0.3~0.1~0.3[2]

Key Observation: this compound exhibits a strong binding preference for the MT1 receptor, with a selectivity ratio of 224-fold over the MT2 receptor. This is significantly higher than the endogenous ligand, melatonin, and other synthetic agonists like ramelteon, agomelatine, and tasimelteon.

Functional Activity Profile

While binding affinity indicates how well a ligand binds to a receptor, functional assays are necessary to determine the biological response it elicits (e.g., agonist, antagonist, or inverse agonist). This compound has been characterized as an antagonist of the MT1 receptor.

LigandActivity at MT1Activity at MT2Functional SelectivityReference
This compound Antagonist Antagonist <30-fold for MT1
MelatoninAgonistAgonistNon-selective
RamelteonAgonistAgonist~10-fold for MT1
AgomelatineAgonistAgonistSlightly higher affinity for MT2
TasimelteonAgonistAgonistNon-selective

Insight: Interestingly, while this compound demonstrates high selectivity in binding assays (over 200-fold for MT1), its functional selectivity as an antagonist is reported to be less than 30-fold. This discrepancy between binding and functional data is a crucial consideration for its application in experimental systems.

Experimental Protocols

The data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow:

G prep Prepare cell membranes expressing MT1 or MT2 receptors radioligand Incubate membranes with 2-[125I]iodomelatonin prep->radioligand competitor Add increasing concentrations of this compound or other test ligands radioligand->competitor incubate Incubate to allow binding to reach equilibrium competitor->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate measure Measure radioactivity of bound ligand using a gamma counter separate->measure analyze Analyze data to determine IC50 and calculate Ki values measure->analyze

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from stable cell lines expressing either human MT1 or MT2 receptors are prepared.

  • Incubation: In a final volume of 250 µL, membranes are incubated with the radioligand 2-[¹²⁵I]-iodomelatonin and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the melatonin receptors, providing information on the agonist or antagonist properties of a ligand.

Signaling Pathway:

G cluster_membrane Cell Membrane Ligand Agonist (e.g., Melatonin) Receptor MT1/MT2 Receptor Ligand->Receptor binds G_protein Gi/o Protein (GDP-bound, inactive) Receptor->G_protein activates G_protein_active Gi/o Protein ([35S]GTPγS-bound, active) G_protein->G_protein_active GDP/GTP exchange This compound This compound (Antagonist) This compound->Receptor blocks agonist binding

Caption: G-protein Activation by Melatonin Receptors.

Detailed Protocol:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing MT1 or MT2 receptors are used.

  • Incubation Mixture: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound.

  • Stimulation: For antagonist testing, the membranes are incubated with the test compound (e.g., this compound) prior to the addition of a known agonist (e.g., melatonin).

  • Binding: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Measurement: The reaction is stopped, and the [³⁵S]GTPγS-bound G proteins are separated and quantified by scintillation counting.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. A reduction in agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.

Conclusion

This compound is a potent and highly selective ligand for the MT1 receptor in terms of binding affinity. However, its functional antagonism shows a lower, yet still significant, selectivity for MT1 over MT2. This profile makes this compound a valuable pharmacological tool for investigating the distinct physiological roles of the MT1 receptor. Researchers should consider both the binding and functional data when designing experiments to probe the melatonergic system. The detailed protocols provided herein offer a foundation for the in vitro characterization of novel melatonin receptor ligands.

References

Comparative Analysis of S26131 and 4P-PDOT: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two key melatonin receptor ligands: S26131 and 4P-PDOT. This document outlines their performance, supported by experimental data, to aid in the selection of appropriate tools for melatonin receptor research.

This guide delves into the binding affinities, functional activities, and signaling pathways of this compound and 4P-PDOT at the melatonin receptors MT1 and MT2. All quantitative data is presented in structured tables for straightforward comparison, and detailed methodologies for the key experiments cited are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanisms of action.

Introduction to this compound and 4P-PDOT

This compound is a potent and highly selective antagonist for the MT1 melatonin receptor. It is a dimeric form of agomelatine and exhibits a significantly greater affinity for the MT1 receptor over the MT2 receptor[1]. This selectivity makes it a valuable tool for isolating and studying the specific physiological roles of the MT1 receptor.

4-phenyl-2-propionamidotetralin (4P-PDOT) is widely recognized as a potent and selective antagonist for the MT2 melatonin receptor, demonstrating a selectivity of over 300-fold for MT2 compared to MT1[2]. However, its pharmacological profile can be complex, with some studies reporting it can act as a partial agonist or even a full agonist at the MT2 receptor, depending on the specific signaling pathway under investigation[2][3]. This highlights the phenomenon of functional selectivity or "biased agonism." 4P-PDOT has been instrumental in studies investigating the role of MT2 in various physiological processes, including the regulation of apoptosis, cell cycle, and counteracting melatonin-induced antioxidant effects.

Quantitative Performance Data

The following tables summarize the binding affinities and functional activities of this compound and 4P-PDOT at human MT1 and MT2 receptors.

Table 1: Melatonin Receptor Binding Affinities

CompoundReceptorKi (nM)Reference
This compound MT10.5[4]
MT2112
4P-PDOT MT1~100s
MT2~1

Table 2: Melatonin Receptor Functional Activity

CompoundReceptorAssay TypeParameterValueIntrinsic Activity (vs. Melatonin)Reference
This compound MT1GTPγSKB (nM)5.32Antagonist
MT2GTPγSKB (nM)143Antagonist
4P-PDOT MT1cAMP InhibitionpKi6.85Partial Agonist (~50%)
MT2cAMP InhibitionpEC508.97Full Agonist (~90-100%)
MT1GTPγS Binding% Inhibition of Melatonin Response100%Antagonist
MT2GTPγS BindingEfficacy34%Partial Agonist

Signaling Pathways

This compound and 4P-PDOT modulate the signaling of MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathway for both receptors involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, they can also couple to other G proteins, such as Gαq, which activates the phospholipase C (PLC) pathway.

Below are diagrams illustrating the canonical signaling pathways for MT1 and MT2 receptors and the points of intervention for this compound and 4P-PDOT.

MT1_Signaling_Pathway cluster_membrane Cell Membrane MT1 MT1 Receptor G_protein Gαi/βγ MT1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Melatonin Melatonin Melatonin->MT1 This compound This compound This compound->MT1 Downstream Downstream Effects cAMP->Downstream

MT1 Receptor Signaling Pathway

MT2_Signaling_Pathway cluster_membrane Cell Membrane MT2 MT2 Receptor G_protein_i Gαi/βγ MT2->G_protein_i Activation G_protein_q Gαq/βγ MT2->G_protein_q Activation AC Adenylyl Cyclase G_protein_i->AC Inhibition PLC Phospholipase C G_protein_q->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP IP3_DAG IP3 / DAG PLC->IP3_DAG PIP2 Hydrolysis Melatonin Melatonin Melatonin->MT2 4P_PDOT 4P-PDOT 4P_PDOT->MT2 Antagonist (GTPγS) Partial Agonist (cAMP) Downstream_i Downstream Effects (cAMP) cAMP->Downstream_i Downstream_q Downstream Effects (Ca2+) IP3_DAG->Downstream_q

MT2 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and 4P-PDOT are provided below. These protocols are synthesized from established methods in the field.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a receptor.

  • Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human MT1 or MT2 receptor are commonly used. Cells are cultured to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.

  • Radioligand: 2-[125I]-iodomelatonin is a frequently used radioligand due to its high affinity and specific activity.

  • Assay Procedure:

    • Membrane preparations (typically 5-20 µg of protein) are incubated in a final volume of 200-250 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • A fixed concentration of 2-[125I]-iodomelatonin (typically in the low pM range) is added to all tubes.

    • A range of concentrations of the unlabeled competitor ligand (this compound or 4P-PDOT) is added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 1 µM).

    • The mixture is incubated for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C).

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

This functional assay measures the activation of G proteins coupled to the receptor and can distinguish between agonists, antagonists, and inverse agonists.

  • Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the receptor of interest.

  • Reagents: The assay buffer typically contains Tris-HCl, MgCl2, NaCl, EDTA, and GDP. The key reagent is [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Assay Procedure:

    • Membranes (10-20 µg) are pre-incubated with the test compound (this compound or 4P-PDOT) in the assay buffer. To test for antagonist activity, a fixed concentration of melatonin is also added.

    • The reaction is initiated by the addition of [35S]GTPγS (typically 0.1-0.5 nM).

    • The mixture is incubated for 30-60 minutes at 30°C.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer.

    • The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: For agonists, the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined. For antagonists, the ability to inhibit melatonin-stimulated [35S]GTPγS binding is measured to determine the KB (antagonist dissociation constant).

cAMP Functional Assays

This assay measures the downstream effect of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

  • Cell Culture: Whole cells (e.g., CHO or HEK293) expressing the MT1 or MT2 receptor are used.

  • Assay Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.

    • Cells are then treated with varying concentrations of the test compound (this compound or 4P-PDOT) in the presence of forskolin. To test for antagonist activity, cells are co-incubated with the test compound and a fixed concentration of melatonin.

    • After a defined incubation period (e.g., 15-30 minutes), the reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a variety of methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence/luminescence-based biosensors.

  • Data Analysis: For agonists, the EC50 or pEC50 for the inhibition of forskolin-stimulated cAMP accumulation is determined. For antagonists, the ability to reverse melatonin-induced inhibition of cAMP production is quantified to determine the pA2 or KB value.

Experimental_Workflow cluster_assays Experimental Assays Binding Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Parameter Calculation Binding->Data_Analysis GTP [35S]GTPγS Binding Assay (Determine EC50/Emax or KB) GTP->Data_Analysis cAMP cAMP Functional Assay (Determine EC50/pEC50 or pA2/KB) cAMP->Data_Analysis Start Select Compound (this compound or 4P-PDOT) Start->Binding Start->GTP Start->cAMP Conclusion Comparative Analysis of Receptor Pharmacology Data_Analysis->Conclusion

Comparative Experimental Workflow

Conclusion

This compound and 4P-PDOT are indispensable tools for dissecting the pharmacology and physiological functions of the MT1 and MT2 melatonin receptors. This compound's high selectivity for MT1 makes it an excellent choice for studies focused specifically on this receptor subtype. In contrast, 4P-PDOT, while a potent MT2 antagonist, exhibits a more complex pharmacological profile with evidence of biased agonism. Researchers should carefully consider the specific experimental context and the signaling pathway of interest when utilizing 4P-PDOT. This guide provides the necessary data and methodological framework to assist in the informed selection and application of these compounds in melatonin receptor research.

References

Unveiling the Mechanism of S26131: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comprehensive comparison of S26131, a selective melatonin receptor 1 (MT1) antagonist, with other relevant compounds, supported by experimental data and detailed methodologies.

This compound, a dimeric form of agomelatine, has demonstrated high affinity and selectivity for the MT1 receptor, positioning it as a valuable tool for investigating the physiological roles of this receptor subtype.[1] This guide will delve into its binding and functional characteristics in comparison to other melatonergic ligands.

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities of this compound and other key compounds at the human MT1 and MT2 receptors. Lower Ki values indicate higher binding affinity.

CompoundMT1 Ki (nM)MT2 Ki (nM)Selectivity (MT2 Ki / MT1 Ki)Receptor Activity
This compound 0.5 [2]112 [2]224 Antagonist [2]
Melatonin0.080.3834.8Agonist
Agomelatine~0.1~0.1~1Agonist
Ramelteon0.0140.1128Agonist
4P-PDOT-->100 for MT2MT2 Selective Antagonist
Luzindole--Non-selectiveAntagonist

Table 1: Comparative Binding Affinities of Melatonergic Ligands.

CompoundMT1 Functional Activity (KB, nM)MT2 Functional Activity (KB, nM)
This compound 5.32 [2]143
LuzindoleAntagonistAntagonist
4P-PDOTWeak Partial Agonist / AntagonistAntagonist

Table 2: Functional Antagonist Activity of Selected Ligands.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental assays: radioligand binding assays and [³⁵S]GTPγS binding assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human MT1 or MT2 receptor.

  • Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. For antagonists like this compound, this assay is used to determine their ability to block agonist-induced G protein activation.

Protocol:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.

  • Incubation: Membranes are incubated with a fixed concentration of an agonist (e.g., melatonin), varying concentrations of the antagonist (e.g., this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Detection: The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified, and the antagonist's inhibitory constant (KB) is determined.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the MT1 receptor. This means it binds to the same site as the endogenous agonist, melatonin, but does not activate the receptor. Instead, it blocks melatonin from binding and initiating downstream signaling cascades.

The MT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi) and also to Gαq proteins. Activation of the MT1 receptor by an agonist like melatonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.

By blocking the MT1 receptor, this compound prevents these downstream signaling events from occurring in response to melatonin.

S26131_Mechanism_of_Action cluster_membrane Cell Membrane MT1 MT1 Receptor G_protein Gαi / Gαq MT1->G_protein Activates Melatonin Melatonin (Agonist) Melatonin->MT1 Binds & Activates This compound This compound (Antagonist) This compound->MT1 Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ PLC->Ca2

This compound competitively antagonizes the MT1 receptor, blocking melatonin-induced signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the activity of this compound.

S26131_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo / Ex Vivo Studies (Future Work) start Synthesize this compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay [³⁵S]GTPγS Binding Assay (Determine KB) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis animal_studies Animal Models of Circadian Rhythms / Sleep data_analysis->animal_studies Inform physiological_readouts Measure Physiological Parameters animal_studies->physiological_readouts

Workflow for characterizing the pharmacological profile of this compound.

References

Comparative Guide to the Validation of S26131's Effect on Downstream Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of S26131, a potent and selective antagonist for the melatonin receptor 1 (MT1), against other common research tool compounds. The information is intended to assist researchers in designing and interpreting experiments to validate the downstream effects of this compound.

This compound is a melatoninergic ligand with a high affinity for the MT1 receptor, exhibiting over 200-fold higher affinity for MT1 compared to the MT2 receptor.[1] It functions by blocking the downstream signaling cascades typically initiated by the endogenous ligand, melatonin. Understanding these pathways is crucial for elucidating the therapeutic potential and mechanism of action of this compound.

Comparison of this compound with Other Melatonin Receptor Ligands

The following table summarizes the key characteristics of this compound in comparison to melatonin and another widely used non-selective antagonist, luzindole. This comparison is based on their known interactions with melatonin receptors and their expected impact on primary downstream signaling pathways.

FeatureThis compoundMelatoninLuzindole
Receptor Selectivity Selective MT1 Antagonist[1]Non-selective MT1/MT2 Agonist[1]Non-selective MT1/MT2 Antagonist (with some preference for MT2)
Primary Mechanism Blocks melatonin-induced Gαi/o and Gαq coupling to MT1[1]Activates Gαi/o and Gαq signaling through MT1/MT2[1]Blocks melatonin-induced signaling at both MT1 and MT2
Effect on cAMP Expected to antagonize melatonin-induced inhibition of cAMPInhibits adenylyl cyclase, leading to decreased intracellular cAMPAntagonizes melatonin-induced inhibition of cAMP
Effect on PI3K/Akt Pathway Expected to antagonize melatonin-mediated effects on Akt phosphorylationCan modulate Akt phosphorylation, often in a cell-type dependent mannerExpected to antagonize melatonin-mediated effects on Akt phosphorylation
Effect on MAPK/ERK Pathway Expected to antagonize melatonin-mediated effects on ERK phosphorylationCan modulate ERK phosphorylation, with effects varying by cell type and contextExpected to antagonize melatonin-mediated effects on ERK phosphorylation
Reported Cellular Effects Blocks melatonin-mediated effectsAnti-proliferative, pro-apoptotic in cancer cells; regulates circadian rhythmCan induce antidepressant-like effects; blocks various melatonin actions

Signaling Pathways and Experimental Validation

The interaction of this compound with the MT1 receptor is expected to modulate several key downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their validation.

Melatonin Receptor 1 (MT1) Signaling Pathway

This diagram illustrates the primary signaling cascades initiated by the activation of the MT1 receptor by its endogenous ligand, melatonin. This compound, as an antagonist, would block these events from occurring.

MT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Activates This compound This compound (Antagonist) This compound->MT1 Blocks G_alpha_i Gαi/o MT1->G_alpha_i Activates G_alpha_q Gαq MT1->G_alpha_q Activates PI3K PI3K MT1->PI3K Modulates MAPK_pathway MAPK (ERK) MT1->MAPK_pathway Modulates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC PLC G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ IP3_DAG->Ca2 Releases PKC PKC IP3_DAG->PKC Activates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (Proliferation, Apoptosis) Akt->Gene_Expression MAPK_pathway->Gene_Expression CREB->Gene_Expression Regulates

Caption: MT1 receptor signaling pathways modulated by this compound.

Experimental Workflow for Validating this compound's Effects

This diagram outlines a typical experimental workflow to validate the antagonistic effect of this compound on MT1-mediated downstream signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., MT1-expressing cells) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. Melatonin 3. This compound 4. Melatonin + this compound Cell_Culture->Treatment_Groups cAMP_Assay cAMP Assay Treatment_Groups->cAMP_Assay Western_Blot Western Blot (p-Akt, p-ERK, etc.) Treatment_Groups->Western_Blot Cell_Viability Cell Viability Assay (MTT, etc.) Treatment_Groups->Cell_Viability Data_Quantification Data Quantification cAMP_Assay->Data_Quantification Western_Blot->Data_Quantification Cell_Viability->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion on this compound's Antagonistic Effect Statistical_Analysis->Conclusion

Caption: Workflow for validating this compound's downstream effects.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to validate the effects of this compound on downstream signaling pathways.

Western Blot for Phosphorylated Akt and ERK

Objective: To determine the effect of this compound on the phosphorylation status of key downstream signaling proteins like Akt and ERK in response to melatonin stimulation.

Materials:

  • MT1-expressing cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate MT1-expressing cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat cells with vehicle, melatonin, this compound, or a combination of melatonin and this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and run samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt/ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Intracellular cAMP Measurement Assay

Objective: To assess the ability of this compound to block melatonin-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • MT1-expressing cell line

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • 96-well microplates

Procedure:

  • Cell Plating: Seed MT1-expressing cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with IBMX for a specified time to inhibit cAMP degradation.

  • Treatment: Treat the cells with vehicle, this compound, melatonin, or a combination of this compound and melatonin for the desired duration.

  • Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP levels by melatonin and the reversal of this inhibition by this compound.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and proliferation, particularly in cancer cell lines where melatonin is known to have anti-proliferative effects.

Materials:

  • Target cell line (e.g., a cancer cell line expressing MT1)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound, melatonin, or a combination, alongside a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

By employing these experimental approaches and utilizing the comparative information provided, researchers can effectively validate the downstream effects of this compound and further characterize its pharmacological profile.

References

S26131: A Comparative Analysis of a Selective MT1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of S26131, a selective antagonist for the melatonin receptor 1 (MT1), with other key melatonin receptor ligands. The information presented is collated from various preclinical studies to offer a comprehensive overview of its pharmacological profile.

Introduction to this compound

This compound is a potent and selective antagonist of the MT1 receptor. Structurally, it is a dimer of agomelatine. Its distinct pharmacological profile suggests its potential as a tool for investigating the physiological roles of the MT1 receptor and as a potential therapeutic agent in conditions where MT1 receptor blockade is desirable.

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional activities of this compound in comparison to other well-characterized melatonin receptor ligands: melatonin, agomelatine, luzindole, and 4P-PDOT.

Table 1: Melatonin Receptor Binding Affinities (Ki, nM)
CompoundMT1 Receptor (Ki, nM)MT2 Receptor (Ki, nM)Selectivity (MT2 Ki / MT1 Ki)Reference
This compound 0.5 112 224 [1]
Melatonin~0.1~0.1~1[2]
Agomelatine0.10.121.2[2]
Luzindole1797.30.04[3]
4P-PDOT>300-fold selective for MT2->300[4]
Table 2: Functional Activity at Melatonin Receptors
CompoundActivity at MT1 ReceptorActivity at MT2 ReceptorOther Notable ActivityReference
This compound Antagonist (KB = 5.32 nM) Antagonist (KB = 143 nM) -
MelatoninAgonistAgonist-
AgomelatineAgonistAgonist5-HT2C Receptor Antagonist
LuzindoleAntagonistAntagonist-
4P-PDOT-Antagonist-

Experimental Protocols

The data presented above are derived from standard in vitro pharmacological assays. Below are generalized protocols for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Preparation of Membranes: Membranes are prepared from cells stably expressing the human MT1 or MT2 receptor.

  • Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest, providing information on the agonist or antagonist nature of a compound.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the target receptor are used.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and the test compound. Agonists will stimulate the binding of [³⁵S]GTPγS to the G-proteins. To assess antagonist activity, the assay is performed in the presence of a known agonist (e.g., melatonin), and the ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

  • Separation and Detection: The amount of bound [³⁵S]GTPγS is determined by scintillation counting after filtration.

  • Data Analysis: For antagonists, the concentration that inhibits 50% of the agonist-stimulated response is determined to calculate the KB value.

cAMP Functional Assay

This assay measures the downstream effect of G-protein activation, specifically the inhibition or stimulation of adenylyl cyclase, which leads to changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Whole cells expressing the melatonin receptor of interest are used.

  • Treatment: Cells are treated with the test compound. To measure the inhibitory effect of Gi-coupled receptors, adenylyl cyclase is typically stimulated with forskolin.

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The effect of the compound on cAMP levels is quantified and compared to controls to determine its functional activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of melatonin receptors and a typical experimental workflow for characterizing a novel melatonin receptor ligand.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Melatonin Melatonin / Agonist MT1 MT1 Receptor Melatonin->MT1 Activates MT2 MT2 Receptor Melatonin->MT2 Activates This compound This compound / Antagonist This compound->MT1 Blocks Gi Gi Protein MT1->Gi Activates MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Physiological_Response Physiological Response (e.g., Circadian Rhythm Regulation) cAMP->Physiological_Response Modulates Experimental_Workflow start Start: Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki at MT1 and MT2) start->binding_assay functional_assay Functional Assays ([35S]GTPγS Binding or cAMP Assay) binding_assay->functional_assay determine_activity Determine Functional Activity (Agonist, Antagonist, Partial Agonist) functional_assay->determine_activity selectivity Assess Receptor Selectivity (Compare Ki and functional data for MT1 vs MT2) determine_activity->selectivity in_vivo In Vivo Studies (Assess physiological effects) selectivity->in_vivo end End: Pharmacological Profile Established in_vivo->end

References

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